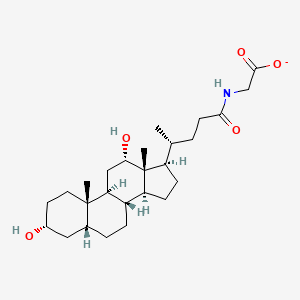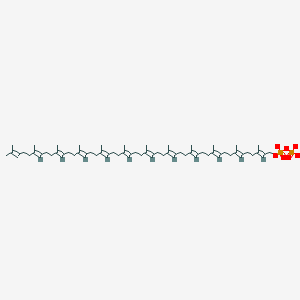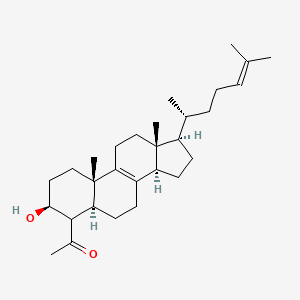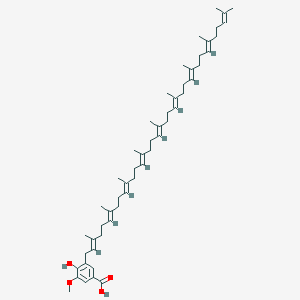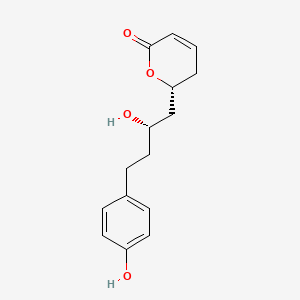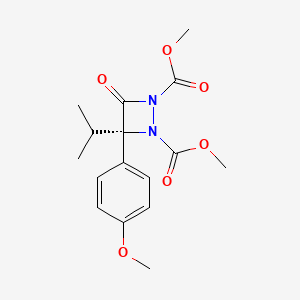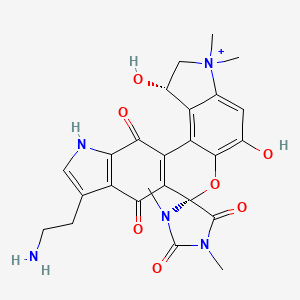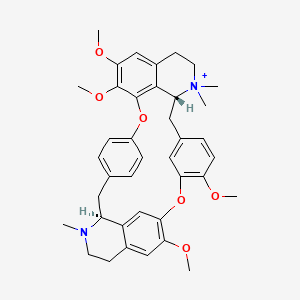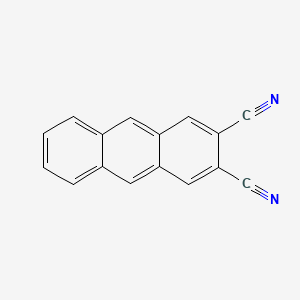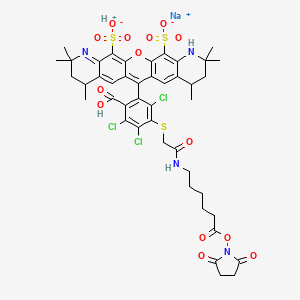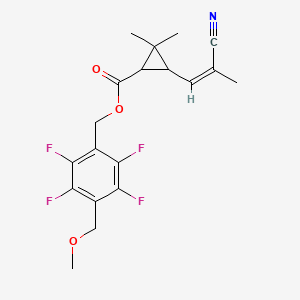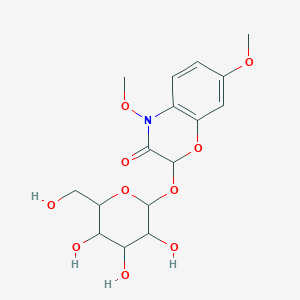
HDMBOA-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HDMBOA-Glc is a natural product found in Zea mays and Triticum aestivum with data available.
Wissenschaftliche Forschungsanwendungen
Induced Accumulation and Biological Role
HDMBOA-Glc is a compound induced in maize leaves by various treatments, including CuCl2, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid. This accumulation is associated with a decrease in DIMBOA-Glc levels. The induction process involves conversion through methylation, with jasmonic acid playing a pivotal role as a signal transducer. Notably, the accumulation of HDMBOA-Glc can be suppressed by certain inhibitors, illustrating a complex interplay in its biosynthesis and regulation (Oikawa et al., 2001).
Role in Aphid Resistance
HDMBOA-Glc levels in maize have been linked to aphid resistance. High levels of HDMBOA-Glc, along with low levels of DIMBOA-Glc, contribute to plant aphid defense through toxicity and reduced callose deposition, a defense response. This variation in HDMBOA-Glc production is attributed to a transposon insertion that impacts O-methyltransferases, highlighting the genetic basis of natural variation in plant defense mechanisms against herbivory (Meihls et al., 2013).
Impact on Plant Development and Defense
The content of HDMBOA-Glc varies with plant age and organ, impacting its role in plant resistance to pests like aphids. It's most prominent in roots and older leaves, suggesting a dynamic role in the plant's lifecycle. Additionally, its presence in maize influences the survival and fecundity of pests like Metopolophium dirhodum, indicating its importance in plant defense strategies (Cambier et al., 2000; Cambier et al., 2001).
Response to Biotic Stresses
Biotic stresses, such as fungal infection or insect feeding, lead to increased levels of HDMBOA-Glc in maize leaves. This response is part of a broader ecological relevance, where the conversion of DIMBOA-Glc into HDMBOA-Glc plays a vital role in plant defense, showcasing the compound's significance in the plant's adaptive response mechanisms (Oikawa et al., 2004).
Implications for Plant Toxin Management
Herbivores like the western corn rootworm can accumulate and manage plant toxins such as HDMBOA-Glc for their protection against predators and pathogens. This ability illustrates the intricate relationships at multiple trophic levels, revealing the compound's role beyond the plant itself and its implications for agricultural pest management (Robert et al., 2017).
Genetic Basis of HDMBOA-Glc Production
Studies have shown that specific genes and genetic variations, like the transposon insertion in maize lines, significantly influence HDMBOA-Glc production. This genetic control underscores the compound's importance in plant defense and the potential for targeted breeding or genetic modification to enhance crop resistance to pests (Li et al., 2018; Mijares et al., 2013).
Eigenschaften
CAS-Nummer |
113565-33-6 |
|---|---|
Produktname |
HDMBOA-Glc |
Molekularformel |
C16H21NO10 |
Molekulargewicht |
387.34 g/mol |
IUPAC-Name |
4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |
InChI-Schlüssel |
UOASSFRPBORTCT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |
melting_point |
143-145°C |
Physikalische Beschreibung |
Solid |
Synonyme |
2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



